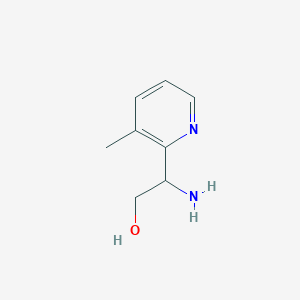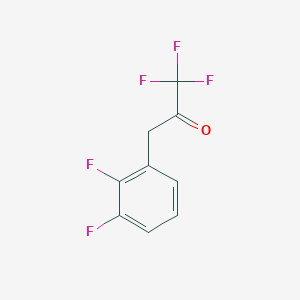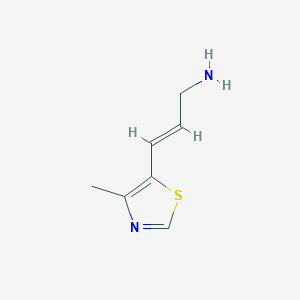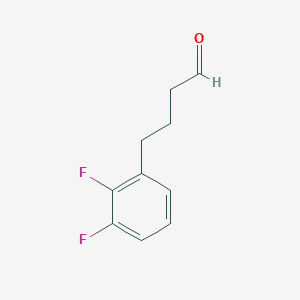
4-(2,3-Difluorophenyl)butanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(2,3-Difluorophenyl)butanal is an organic compound with the molecular formula C10H10F2O. It is characterized by the presence of a butanal group attached to a difluorophenyl ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-Difluorophenyl)butanal typically involves the reaction of 2,3-difluorobenzene with butanal under specific conditions. One common method includes the use of a Grignard reagent, where 2,3-difluorophenylmagnesium bromide reacts with butanal to form the desired product. The reaction is usually carried out in an anhydrous solvent such as diethyl ether or tetrahydrofuran, under an inert atmosphere to prevent moisture from interfering with the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more scalable methods such as catalytic hydrogenation or the use of continuous flow reactors to ensure consistent quality and yield. The choice of method depends on factors such as cost, availability of raw materials, and desired purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2,3-Difluorophenyl)butanal can undergo various types of chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: 4-(2,3-Difluorophenyl)butanoic acid.
Reduction: 4-(2,3-Difluorophenyl)butanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
4-(2,3-Difluorophenyl)butanal has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a building block for drug development, particularly in the synthesis of compounds with anti-inflammatory or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-(2,3-Difluorophenyl)butanal depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to changes in cellular processes. The presence of the difluorophenyl group can enhance its binding affinity and specificity for certain targets, making it a valuable compound in drug design.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-(2,4-Difluorophenyl)butanal
- 4-(3,4-Difluorophenyl)butanal
- 4-(2,3-Dichlorophenyl)butanal
Comparison
4-(2,3-Difluorophenyl)butanal is unique due to the specific positioning of the fluorine atoms on the phenyl ring, which can influence its reactivity and interactions with other molecules. Compared to its analogs with different halogen substitutions, it may exhibit different physical and chemical properties, such as boiling point, solubility, and reactivity in substitution reactions.
Eigenschaften
Molekularformel |
C10H10F2O |
|---|---|
Molekulargewicht |
184.18 g/mol |
IUPAC-Name |
4-(2,3-difluorophenyl)butanal |
InChI |
InChI=1S/C10H10F2O/c11-9-6-3-5-8(10(9)12)4-1-2-7-13/h3,5-7H,1-2,4H2 |
InChI-Schlüssel |
IYQAISBFBPNOKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)F)CCCC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


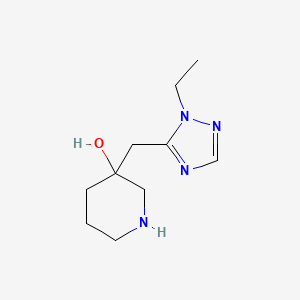
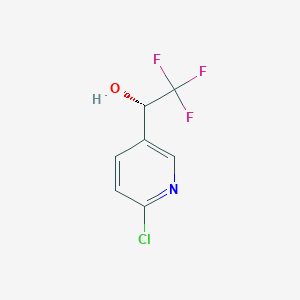
![1-{6-Fluoroimidazo[1,2-a]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B15321807.png)
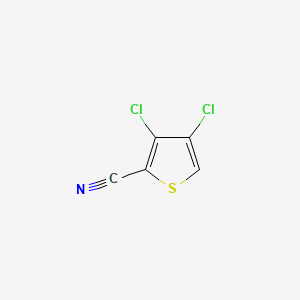
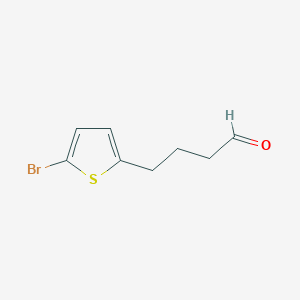
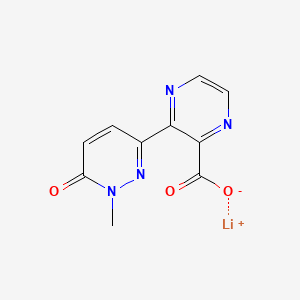

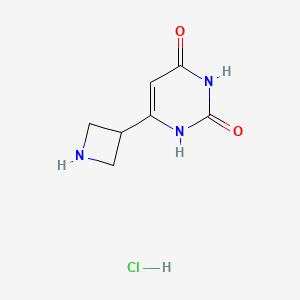
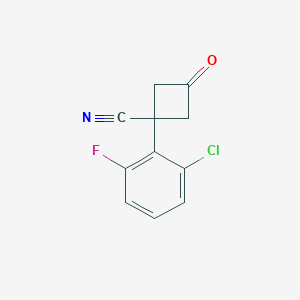

amine](/img/structure/B15321848.png)
